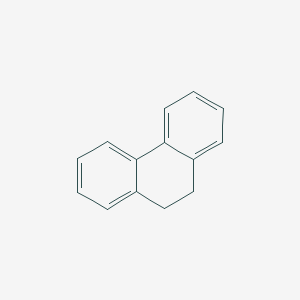

9,10-Dihydrophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.32e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60018. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

9,10-dihydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBFNVKTVJZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228264 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000443 [mmHg] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-35-2 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRM9TU2F34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9,10-Dihydrophenanthrene from Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the selective hydrogenation of phenanthrene (B1679779) to 9,10-dihydrophenanthrene. This crucial transformation is of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry, as the this compound scaffold is a core structural motif in various natural products and pharmacologically active molecules. This document details established methodologies, including catalytic hydrogenation with both non-noble and noble metal catalysts, as well as transfer hydrogenation techniques. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and experimental workflows to aid in practical application and further research.

Catalytic Hydrogenation: A Comparative Analysis

Catalytic hydrogenation is the most prevalent method for the synthesis of this compound from phenanthrene. The choice of catalyst and reaction conditions significantly influences the yield, selectivity, and reaction rate. This section provides a comparative overview of various catalytic systems.

Non-Noble Metal Catalysts

Non-noble metal catalysts offer a cost-effective alternative for the hydrogenation of phenanthrene. Copper-chromium oxide and nickel-based catalysts have been demonstrated to be effective for this transformation.

Table 1: Quantitative Data for Non-Noble Metal Catalyzed Hydrogenation of Phenanthrene

| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield (%) | Selectivity | Reference |

| Copper-Chromium Oxide | 150 | 2000 | Cyclohexane (B81311) | 1.75 - 2 | 70 - 77 | High for this compound | [1] |

| Chrysotile/NiTi | 420 | 580 (4.0 MPa) | - | 1 | - | Products include dihydrophenanthrene and other hydrogenated species | |

| Coal Shale | 420 | 580 (4.0 MPa) | - | 1 | 6.11 | Products include dihydrophenanthrene and other hydrogenated species | |

| Ni/NiAlOₓ | 280-300 | 725 (5.0 MPa) | Decalin | - | High | High for perhydrophenanthrene |

Noble Metal Catalysts

Noble metal catalysts, such as ruthenium, palladium, and rhodium, are highly efficient for the hydrogenation of phenanthrene, often operating under milder conditions than their non-noble metal counterparts.

Table 2: Quantitative Data for Noble Metal Catalyzed Hydrogenation of Phenanthrene

| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield/Conversion (%) | Selectivity for this compound (%) | Reference |

| Ruthenium Nanoparticles | 30 | 290 (20 bar) | THF | 16 | 6 (conversion) | - | [2] |

| Palladium-Rhodium/Silica | 80 | 400 | - | - | - | 37 | [2] |

| Palladium/γ-Al₂O₃ | ~90 | 61 (0.42 MPa) | - | - | Virtually complete hydrogenation | - | [3] |

Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation offers a safer and more convenient alternative to high-pressure catalytic hydrogenation by utilizing a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for gaseous hydrogen.[4] Common hydrogen donors include formic acid and isopropanol.[5][6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via different catalytic methods.

Catalytic Hydrogenation with Copper-Chromium Oxide Catalyst

This procedure is adapted from Organic Syntheses.[1]

A. Purification of Phenanthrene (Sodium Treatment Method):

-

Commercial phenanthrene is first treated with maleic anhydride (B1165640) to remove anthracene (B1667546) impurities.

-

170 g of the purified phenanthrene is placed in a 1-L three-necked flask equipped with a stirrer, condenser, and thermometer.

-

10 g of sodium is added, and the mixture is stirred vigorously at 190-200°C for 6 hours.

-

The mixture is cooled to approximately 80°C, and 300 ml of benzene (B151609) is added.

-

The mixture is brought to reflux with stirring and then filtered while hot through a sintered-glass funnel. Caution: The finely divided sodium is a fire hazard and should be handled with care.

-

The benzene is removed by distillation, and the residual phenanthrene is distilled under reduced pressure to yield 125-130 g (74-76%) of colorless phenanthrene.

-

The purified phenanthrene is then refluxed with 95% ethanol (B145695) and Raney nickel catalyst for 3 hours, followed by hot filtration.

B. Catalytic Reduction:

-

A 300 ml capacity hydrogenation bomb is charged with 29.5 g (0.17 mole) of purified phenanthrene, 70 ml of cyclohexane, and 1.5 g of copper-chromium oxide catalyst.[1]

-

The bomb is filled with hydrogen to an initial pressure of 2000 p.s.i. at 20°C.[1]

-

The apparatus is heated to 150°C with shaking, with the pressure reaching a maximum of approximately 2900 p.s.i.

-

The reaction is allowed to proceed for 1.75-2 hours, at which point about 85% of the theoretical hydrogen uptake is complete. The reaction is intentionally stopped before completion to avoid the formation of over-hydrogenated products.[1]

-

The catalyst is removed by filtration or centrifugation.

-

The cyclohexane is evaporated, and the residue is distilled under reduced pressure. A small forerun is collected, followed by the main fraction of this compound (21-23 g, 70-77% yield), boiling at 183-184°C/25 mm.[1]

General Protocol for Hydrogenation with Palladium on Carbon (Pd/C)

This general procedure is based on standard laboratory practices for hydrogenation using a hydrogen balloon.

-

In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the palladium on carbon catalyst (typically 5-10 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the solvent (e.g., ethanol, ethyl acetate) under a positive pressure of inert gas.

-

Add the phenanthrene substrate to the flask.

-

Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process several times to ensure a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

-

Upon completion, evacuate the flask and backfill with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Catalytic Hydrogenation of Phenanthrene

The catalytic hydrogenation of phenanthrene on a metal surface involves the adsorption of both hydrogen and the aromatic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the 9 and 10 positions of the phenanthrene ring.

Caption: Mechanism of Catalytic Hydrogenation.

Experimental Workflow for Catalytic Hydrogenation

The general workflow for performing a catalytic hydrogenation reaction involves several key steps from setup to product isolation.

Caption: Experimental Workflow for Hydrogenation.

Palladium-Catalyzed Heck Reaction Pathway

An alternative approach to constructing the this compound core involves a palladium-catalyzed intramolecular Heck reaction followed by a reverse Diels-Alder reaction.[7][8] This method offers a different strategy for synthesizing substituted derivatives.

Caption: Palladium-Catalyzed Heck Reaction Pathway.

Conclusion

The synthesis of this compound from phenanthrene can be achieved through several effective methods, with catalytic hydrogenation being the most direct approach. The choice of catalyst, whether a non-noble metal like copper-chromium oxide or a noble metal such as palladium or ruthenium, along with the optimization of reaction conditions, is critical to achieving high yields and selectivity. Transfer hydrogenation presents a valuable alternative, mitigating the hazards associated with high-pressure hydrogen gas. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs and to facilitate the development of novel applications for this compound and its derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic hydrogenation rate of polycyclic aromatic hydrocarbons in supercritical carbon dioxide containing polymer-stabilized palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. espublisher.com [espublisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dihydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value |

| Molecular Formula | C₁₄H₁₂ |

| Molecular Weight | 180.25 g/mol [1] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid |

| Melting Point | 30-35 °C[2][3][4] |

| Boiling Point | 307.8 °C at 760 mmHg[5], 168-169 °C at 15 mmHg[2][4][6] |

| Density | 1.085 g/cm³[5] |

| Flash Point | 144.1 °C[5], 110 °C (closed cup)[2] |

| Refractive Index | 1.642-1.644[5][6] |

| Vapor Pressure | 6.00e-04 mmHg[5] |

| Solubility | Soluble in most organic solvents. |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both its aromatic and aliphatic components. The central dihydro-aromatic ring is susceptible to oxidation, leading to the formation of phenanthrene (B1679779) or its derivatives.

Oxidation

The oxidation of this compound is a key transformation, often leading to the fully aromatic phenanthrene or the corresponding 9,10-phenanthrenequinone. This reaction can be achieved using various oxidizing agents. For instance, oxidation with chromic acid in a sulfuric acid medium is a common method for converting phenanthrene to phenanthrenequinone (B147406), and similar conditions can be adapted for the oxidation of this compound.[7] The reaction likely proceeds through the formation of a diol intermediate, which is then further oxidized to the diketone.[7]

Enzymatic oxidation has also been explored. Naphthalene dioxygenase from Pseudomonas putida has been shown to oxidize this compound to (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene.[8][9]

Experimental Protocols

Synthesis of this compound via Catalytic Reduction of Phenanthrene

This protocol is adapted from Organic Syntheses.[8]

Materials:

-

Purified phenanthrene (29.5 g, 0.17 mole)

-

Cyclohexane (B81311) (70 mL)

-

Copper chromium oxide catalyst (1.5 g)

-

Hydrogen gas

Equipment:

-

Hydrogenation bomb (approx. 300 mL capacity)

-

Shaker

-

Heating apparatus

Procedure:

-

Charge the hydrogenation bomb with 29.5 g of purified phenanthrene, 70 mL of cyclohexane, and 1.5 g of copper chromium oxide catalyst.[8]

-

Fill the bomb with hydrogen to an initial pressure of 2000 p.s.i. at 20 °C.[8]

-

Heat the bomb with shaking to 150 °C. The maximum pressure will be around 2900 p.s.i.[8]

-

Continue the hydrogenation for the optimal time to achieve approximately 85% hydrogenation. This time may vary depending on the purity of the phenanthrene and the activity of the catalyst.[8]

-

After cooling and releasing the pressure, filter the solution to remove the catalyst.

-

Remove the cyclohexane by distillation.

-

The resulting crude this compound can be further purified by distillation or recrystallization.

Caption: Catalytic hydrogenation of phenanthrene to this compound.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

¹H NMR Acquisition:

-

A typical ¹H NMR spectrum of this compound in CDCl₃ shows a multiplet around 2.87 ppm corresponding to the four protons at the C9 and C10 positions. The aromatic protons appear in the region of 7.21-7.74 ppm.

¹³C NMR Acquisition:

-

The sp³ hybridized carbons at C9 and C10 typically resonate around 29 ppm.[5] The aromatic carbons will appear in the downfield region, and their chemical shifts provide information about the electronic environment of the aromatic rings.[5]

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared.

-

For a liquid or low-melting solid, the spectrum can be recorded as a neat thin film between salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory. A capillary cell with melt can also be used.

Expected Spectral Features:

-

The IR spectrum of this compound will show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹).

-

Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-H bending vibrations will also be present.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This compound is a valuable molecule with well-defined physical and chemical properties. Its synthesis via the catalytic hydrogenation of phenanthrene is a robust and scalable method. The reactivity of the central dihydro-aromatic ring, particularly its susceptibility to oxidation, provides a handle for further functionalization. The detailed experimental protocols and tabulated data in this guide are intended to support researchers in the efficient synthesis, characterization, and application of this compound and its derivatives in their scientific endeavors.

References

- 1. espublisher.com [espublisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. espublisher.com [espublisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound(776-35-2) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 9,10-Dihydrophenanthrene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 9,10-Dihydrophenanthrene, catering to researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | H-4, H-5 |

| 7.40 - 7.20 | m | 6H | H-1, H-2, H-3, H-6, H-7, H-8 |

| 2.88 | s | 4H | H-9, H-10 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | C-4a, C-4b |

| 134.3 | C-8a, C-10a |

| 128.0 | C-2, C-7 |

| 127.4 | C-4, C-5 |

| 126.5 | C-3, C-6 |

| 123.4 | C-1, C-8 |

| 29.5 | C-9, C-10 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 - 3020 | Medium | Aromatic C-H Stretch |

| 2935 - 2845 | Medium | Aliphatic C-H Stretch |

| 1605, 1485, 1450 | Medium to Strong | Aromatic C=C Bending |

| 750 - 730 | Strong | Ortho-disubstituted C-H Bending |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 65 | [M-H]⁺ |

| 178 | 40 | [M-2H]⁺ |

| 165 | 30 | [M-CH₃]⁺ |

| 152 | 15 | [M-C₂H₄]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. Standard acquisition parameters involve a spectral width of 250 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is the most common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Crystal Structure of 9,10-Dihydrophenanthrene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Structural Insights

9,10-Dihydrophenanthrene is a tricyclic aromatic hydrocarbon characterized by a central, non-aromatic dihydro-anthracene core. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of Phenanthrene

To provide a comparative context, the crystal structure of phenanthrene, the aromatic analogue of this compound, has been well-characterized.

| Parameter | Value[1][2] |

| Formula | C₁₄H₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.46 Å, b = 6.16 Å, c = 9.47 Å |

| β = 97.7° | |

| Molecules per Unit Cell (Z) | 2 |

Structural Data of this compound Derivatives

While specific crystallographic data for the unsubstituted this compound is elusive, studies on its derivatives provide valuable insights into the core structure, particularly the C9-C10 bond.

| Derivative | C9-C10 Bond Length (Å) | Reference |

| 9,9,10,10-tetracyano-9,10-dihydrophenanthrene | 1.587(2) | [3] |

| 9,9-bis(4-dimethylaminophenyl)-10,10-dicyano-9,10-dihydrophenanthrene | 1.599(4) | [3] |

| 9,9,10,10-tetrakis(4-methoxyphenyl)-9,10-dihydrophenanthrene | 1.646(4) | [3] |

These data indicate that the nature of the substituents at the 9 and 10 positions significantly influences the length of the C9-C10 bond.

Experimental Protocols for Structural Elucidation

The determination of the crystal structure of this compound and its derivatives relies on a combination of techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, a beam of X-rays is diffracted by the electron clouds of the atoms. The diffraction pattern is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods.

-

Structure Refinement: The atomic model is refined by adjusting the positions and thermal parameters of the atoms to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are typically acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the molecular structure. For this compound, the protons at the C9 and C10 positions typically appear as a characteristic signal in the aliphatic region of the ¹H NMR spectrum.

Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.

References

Thermochemical Properties and Metabolic Pathways of 9,10-Dihydrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon of interest in various scientific disciplines. The document details key thermodynamic parameters, outlines the experimental methodologies used for their determination, and explores the compound's metabolic fate, offering insights relevant to drug development and toxicology.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound in both the solid and gaseous states. This data is crucial for understanding the compound's stability, reactivity, and behavior in chemical and biological systems.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Phase | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | 66.3 ± 1.2 | kJ/mol | Solid | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -7290.4 ± 1.0 | kJ/mol | Solid | [1] |

| Standard Molar Entropy (S°) | 229.29 | J/mol·K | Solid | [1] |

Table 2: Heat Capacity Data for this compound

| Property | Value | Units | Phase | Temperature (K) | Reference |

| Molar Heat Capacity (Cp) | 243.08 | J/mol·K | Solid | 298.15 | [1] |

| Molar Heat Capacity (Cp) | 193.7 ± 1.0 | J/mol·K | Gas | 298.15 |

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established calorimetric techniques. The primary methodologies employed in the cited literature include rotating-bomb calorimetry for determining the enthalpy of combustion and adiabatic heat-capacity calorimetry for measuring heat capacities and entropy.

Enthalpy of Combustion by Rotating-Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter. This technique is a cornerstone of thermochemistry for organic compounds.

General Procedure:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb". A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and purged of atmospheric nitrogen to prevent the formation of nitric acid during combustion. It is then filled with an excess of pure oxygen to a pressure of approximately 30 atmospheres to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Corrections and Calculation: The observed temperature rise is corrected for heat exchange with the surroundings and the heat generated by the ignition wire. The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. From the corrected temperature rise and the heat capacity of the calorimeter, the energy of combustion at constant volume (ΔcU) is calculated. This value is then converted to the standard enthalpy of combustion at constant pressure (ΔcH°).

Heat Capacity and Entropy by Adiabatic Heat-Capacity Calorimetry

The molar heat capacity and standard entropy of this compound were measured using an adiabatic calorimeter over a range of temperatures. This method is designed to minimize heat exchange with the surroundings, allowing for highly accurate measurements.

General Procedure:

-

Calorimeter and Sample: A known mass of the this compound sample is sealed in a calorimeter vessel. The vessel is equipped with a precision thermometer (typically a platinum resistance thermometer) and an electrical heater.

-

Adiabatic Shield: The calorimeter vessel is surrounded by an adiabatic shield, which is a heated jacket. The temperature of this shield is continuously and automatically adjusted to match the temperature of the calorimeter vessel.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the calorimeter vessel, causing a small, incremental increase in the sample's temperature.

-

Equilibration and Data Recording: After each energy input, the system is allowed to reach thermal equilibrium. The temperature of the sample is recorded with high accuracy.

-

Calculation of Heat Capacity: The heat capacity (Cp) at a given temperature is calculated from the amount of electrical energy supplied and the corresponding measured temperature rise.

-

Entropy Determination: By measuring the heat capacity at a series of temperatures starting from near absolute zero, the standard molar entropy (S°) at a reference temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity data as a function of temperature.

Metabolic Pathway of this compound

For professionals in drug development and toxicology, understanding the metabolic fate of a compound is paramount. This compound, as a polycyclic aromatic hydrocarbon, undergoes enzymatic transformation in biological systems. A key metabolic pathway involves the action of naphthalene (B1677914) dioxygenase, an enzyme found in certain microorganisms.

The following diagram illustrates the initial steps in the metabolism of this compound by naphthalene dioxygenase. This enzymatic oxidation introduces hydroxyl groups into the aromatic structure, a critical step in detoxification and potential bioactivation pathways.

This metabolic pathway highlights the regio- and stereospecificity of the naphthalene dioxygenase enzyme, producing two distinct hydroxylated metabolites.[2][3] The formation of these dihydroxy and hydroxy derivatives is a common initial step in the metabolism of polycyclic aromatic hydrocarbons, often leading to further conjugation and excretion. Understanding these transformations is essential for assessing the potential biological activity, toxicity, and pharmacokinetic profile of this compound and related compounds.

References

The Discovery and Enduring Significance of 9,10-Dihydrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon, represents a pivotal scaffold in organic chemistry and medicinal chemistry. As a derivative of phenanthrene (B1679779), its unique structural and electronic properties have made it a valuable building block in the synthesis of complex molecules and a core component in various biologically active compounds. This in-depth technical guide explores the history of its discovery, details key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and delves into its contemporary relevance, particularly in the realm of drug development.

Historical Perspective: From Coal Tar to a Privileged Scaffold

The story of this compound is intrinsically linked to its fully aromatic parent, phenanthrene. Phenanthrene was first isolated from coal tar in 1872, independently by Wilhelm Rudolph Fittig with his student Eugen Ostermayer, and by Carl Graebe.[1] Early work focused on elucidating the structure of this new isomer of anthracene.

The direct synthesis of the phenanthrene ring system was a significant challenge for early organic chemists. A major breakthrough came with the development of the Pschorr cyclization , a reaction discovered by Robert Pschorr in 1896. This intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative provided a reliable method to construct the phenanthrene core.[2]

The preparation of this compound was a logical extension of phenanthrene chemistry, primarily achieved through the reduction of the parent aromatic compound. One of the most common and enduring methods is the catalytic hydrogenation of phenanthrene.[1] This transformation, often employing catalysts like nickel or copper-chromium oxide, selectively reduces the 9 and 10 positions due to the lower aromatic stabilization energy of the central ring compared to the outer benzene (B151609) rings. While a definitive "discovery" paper for this compound is not as celebrated as that of its parent, its synthesis and characterization were established as a fundamental derivative of phenanthrene chemistry.

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂ |

| Molecular Weight | 180.25 g/mol |

| Appearance | White to off-white solid or powder |

| Melting Point | 32-35 °C |

| Boiling Point | 168-170 °C at 15 mmHg |

| Density | ~1.08 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 8H, aromatic protons), ~2.9 (s, 4H, methylene (B1212753) protons at C9 and C10) |

| ¹³C NMR (CDCl₃) | Aromatic signals in the δ 120-140 ppm region, and a characteristic aliphatic signal around δ 29 ppm for the C9 and C10 carbons. |

| Infrared (IR) | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2900 cm⁻¹, C=C stretching (aromatic) ~1600 and 1450 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 180. |

Experimental Protocols

The synthesis of this compound can be approached through various methods. Below are detailed protocols for two key historical and practical syntheses.

Synthesis of Phenanthrene via Pschorr Cyclization

The Pschorr cyclization is a foundational method for constructing the phenanthrene skeleton, which can then be reduced to this compound.

Experimental Workflow: Pschorr Cyclization

Caption: Workflow for the Pschorr synthesis of phenanthrene derivatives.

Detailed Protocol:

-

Diazotization: Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise with vigorous stirring. Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.

-

Radical Cyclization: In a separate flask, prepare a suspension of a copper catalyst, such as finely divided copper powder (0.2 equivalents), in water or another appropriate solvent. Slowly and carefully add the cold diazonium salt solution to the copper suspension. The addition should be controlled to manage the vigorous evolution of nitrogen gas.

-

Work-up and Purification: Once the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash them sequentially with water and brine, and then dry over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure. The crude phenanthrene derivative can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.[3]

Synthesis of this compound by Catalytic Hydrogenation of Phenanthrene

This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[4]

Caption: Inhibition of SARS-CoV-2 3CLpro by this compound derivatives.

Conclusion

From its origins as a derivative of a coal tar component to its current status as a privileged scaffold in medicinal chemistry, this compound has a rich history and a promising future. The classical synthetic routes, such as the Pschorr cyclization followed by catalytic hydrogenation, have provided a solid foundation for the exploration of this molecule. Modern synthetic innovations continue to expand the accessibility of diverse derivatives. The recent identification of this compound-based compounds as potent inhibitors of the SARS-CoV-2 main protease underscores the enduring relevance of this chemical entity in the quest for new therapeutic agents. This technical guide provides a comprehensive overview for researchers and scientists, facilitating a deeper understanding and further exploration of the chemistry and biological potential of this compound.

References

A Technical Guide to the Natural Sources of 9,10-Dihydrophenanthrene Derivatives: Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9,10-dihydrophenanthrene derivatives, a class of compounds with significant and diverse biological activities. This document details their origins in the plant kingdom, particularly within the Orchidaceae and Juncaceae families, and touches upon their presence in other organisms. It offers a summary of their biological effects, detailed experimental protocols for their isolation and characterization, and visual representations of relevant signaling pathways and experimental workflows.

Natural Sources of this compound Derivatives

This compound derivatives are predominantly found in the plant kingdom, with a notable concentration in specific families. The Orchidaceae family is a particularly rich source, with numerous species of the Dendrobium, Bletilla, Pholidota, and Eria genera producing a wide array of these compounds.[1][2][3][4][5] The Juncaceae family, especially the genus Juncus, is another significant reservoir of these molecules.[6][7][8] Additionally, some derivatives have been isolated from other plants such as Cannabis sativa and the Stemonaceae family.[9][10] While less common, some fungi have also been reported to produce this compound derivatives.[11]

Biological Activities and Quantitative Data

This compound derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their cytotoxic and antiproliferative effects against various cancer cell lines are well-documented.[2][5][12] Many of these compounds also demonstrate significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][8][12] Some derivatives have shown potential as antiviral agents, including activity against SARS-CoV-2 3CLpro.[13][14]

The following tables summarize the cytotoxic activities of selected this compound derivatives from various natural sources.

Table 1: Cytotoxic Activity of this compound Derivatives from Dendrobium Species

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 (unspecified structure) | Dendrobium officinale | HI-60 | 11.96 | [12] |

| Compound 4 (unspecified structure) | Dendrobium officinale | THP-1 | 8.92 | [12] |

| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | Dendrobium officinale | HeLa | 0.42 | [15][16] |

| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | Dendrobium officinale | Hep G2 | 0.20 | [15][16] |

| Unspecified phenanthrenes | Dendrobium officinale | Capan-2 | 14.96 | [15][16] |

| Unspecified phenanthrenes | Dendrobium officinale | Hep G2 | 10.87 | [15][16] |

| Erathrin A | Eria bambusifolia | HL-60 | 14.50 | [5] |

Table 2: Antiproliferative Activity of this compound Derivatives from Juncus Species

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Maritin D (dimeric phenanthrene) | Juncus maritimus | T-47D | 9.1 | [6][17] |

| Unnamed dimeric phenanthrene (B1679779) | Juncus maritimus | T-47D | 6.2 | [6][17] |

| Tenuin D (dimeric phenanthrene) | Juncus tenuis | COLO 205 | 7.60 | [9] |

| Tenuin E (dimeric phenanthrene) | Juncus tenuis | COLO 205 | 11.6 | [9] |

| Dehydrojuncuenin B | Juncus ensifolius | HeLa | 16.57 | [16] |

| Juncuenin B | Juncus ensifolius | HeLa | 2.9 | [16] |

| Juncusol | Juncus ensifolius | HeLa | 0.95 | [16] |

| Ensifolin A | Juncus ensifolius | COLO 205 | 3.9-12.7 | [18] |

Experimental Protocols

The isolation and characterization of this compound derivatives involve a series of standard phytochemical techniques. The following are detailed methodologies for key experiments.

Extraction and Isolation

A general procedure for the extraction and isolation of this compound derivatives from plant material is as follows:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stems, whole plant) is subjected to extraction.

-

Extraction: The powdered plant material is typically extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an aqueous solution and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The this compound derivatives are often found in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., EtOAc extract) is subjected to multiple steps of column chromatography for purification.

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, usually with methanol as the mobile phase, to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation

The structures of the purified this compound derivatives are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information, particularly regarding the nature and position of substituents. For glycosylated derivatives, the initial loss of the sugar moiety is a characteristic fragmentation.[13][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

13C NMR: Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the carbon skeleton and determining the position of substituents.

-

-

NMR Solvents: Common deuterated solvents for NMR analysis of these compounds include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6).[5][8][14][22]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their isolation and characterization.

Caption: General experimental workflow for the isolation and characterization of 9,10-dihydrophenanthrenes.

References

- 1. mgmahmedpur.org [mgmahmedpur.org]

- 2. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.washington.edu [chem.washington.edu]

- 9. mdpi.com [mdpi.com]

- 10. UPLC-Q/TOF-MS coupled with multivariate analysis for comparative analysis of metabolomic in <i>Dendrobium nobile</i> from different growth altitudes - Arabian Journal of Chemistry [arabjchem.org]

- 11. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. 1,5,6-Trimethoxy-2,7-dihydroxyphenanthrene from Dendrobium officinale Exhibited Antitumor Activities for HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. thieme-connect.de [thieme-connect.de]

The Multifaceted Biological Activities of 9,10-Dihydrophenanthrene Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties of 9,10-dihydrophenanthrene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

The this compound scaffold, a core structure found in numerous natural products, has emerged as a privileged motif in medicinal chemistry. Compounds bearing this moiety, isolated from various plant families such as Orchidaceae and Juncaceae, have demonstrated a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these activities, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to facilitate future drug discovery and development efforts.

Cytotoxic Activity: A Promising Avenue for Anticancer Therapeutics

A significant body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds induce cell death through various mechanisms, most notably by triggering apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of several this compound compounds has been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Erathrin A | HL-60 (Leukemia) | 14.50 | [1] |

| Compound 4 (from Dendrobium officinale) | HL-60 (Leukemia) | 11.96 | [2] |

| Compound 4 (from Dendrobium officinale) | THP-1 (Leukemia) | 8.92 | [2] |

| Calanhydroquinone A | A549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal) | < 4 µg/mL (specific µM not provided) | [3] |

| Calanhydroquinone B | A549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal) | < 4 µg/mL (specific µM not provided) | [3] |

| Calanhydroquinone C | A549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal) | < 4 µg/mL (specific µM not provided) | [3] |

| Blestanol A-M Derivatives | HCT-116 (Colon), HepG2 (Liver), BGC-823 (Gastric), A549 (Lung), U251 (Glioblastoma) | 1.4 - 8.3 | [4] |

| 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) | A549 (Lung) | Strong antiproliferative and cytotoxic activities (specific IC50 not provided) | [5] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of many this compound compounds is attributed to their ability to induce programmed cell death, or apoptosis. One such compound, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), has been shown to induce apoptosis in human lung cancer cells by activating both the intrinsic and extrinsic pathways.[5] This involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-9 and caspase-3.[5]

Apoptosis induction by this compound compounds.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Several this compound derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often mediated by the suppression of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of these compounds is typically assessed by measuring their ability to inhibit NO production.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Blestanol Derivatives | BV-2 (Microglia) | 0.78 - 5.52 | [6] |

| Compound 7 (from Bletilla striata) | BV-2 (Microglia) | 1.9 | [7][8] |

| Compound 32 (from Bletilla striata) | BV-2 (Microglia) | 5.0 | [7][8] |

| Compound 33 (from Bletilla striata) | BV-2 (Microglia) | 1.0 | [7][8] |

| Blestanol A-M Derivatives | LPS-induced BV-2 cells | 5.0 - 19.0 | [4] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of certain this compound compounds are linked to their ability to modulate the NF-κB signaling pathway. By inhibiting the phosphorylation of the p65 subunit of NF-κB, these compounds prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[6]

Inhibition of the NF-κB pathway by 9,10-dihydrophenanthrenes.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

This compound compounds have demonstrated promising activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains. Their mechanism of action often involves the disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µM) | Reference |

| Dehydrojuncuenin B | Staphylococcus aureus (MSSA & MRSA) | 15.1 | [6][9][10] |

| Ensifolin I | Staphylococcus aureus (MSSA & MRSA) | 15.3 | [6][9][10] |

| Juncuenin D | Staphylococcus aureus (MSSA & MRSA) | 30.0 - 56.8 | [6][9][10] |

| Ensifolin H | Staphylococcus aureus (MSSA & MRSA) | 30.0 - 56.8 | [6][9][10] |

| Luzulin A | Staphylococcus aureus (MSSA & MRSA) | 30.0 - 56.8 | [6][9][10] |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 8 µg/mL (specific µM not provided) | [3][11] |

| Juncusol | Bacillus subtilis, Enterobacter sp., Escherichia coli, Mycobacterium sp., Pseudomonas sp., Staphylococcus aureus | Activity reported, but specific MIC values not provided in the abstract | [12] |

| A Juncus effusus phenanthrene | Rhizoctonia solani, Verticillium dahliae Kleb, Sclerotinia sclerotiorum, Gibberella saubinetii, Bipolaris zeicola, Phytophthora parasitica | 3.125 - 12.5 µg/mL | [7] |

| A Juncus effusus phenanthrene | Bacterium paratyphosum B, Micrococcus lysodeikticus | 12.5 - 25 µg/mL | [7] |

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of compounds like blestriacin is attributed to their ability to disrupt the bacterial cell membrane. This leads to a loss of membrane potential and integrity, ultimately causing bacterial cell death.[3][11]

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity: Inhibiting SARS-CoV-2 3CL Protease

Recent studies have identified this compound derivatives as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. This discovery opens up new avenues for the development of antiviral therapies against COVID-19.

Quantitative Antiviral Data

The inhibitory activity of these compounds against SARS-CoV-2 3CLpro has been determined using Fluorescence Resonance Energy Transfer (FRET) assays.

| Compound | Target | IC50 (µM) | Reference |

| C1 | SARS-CoV-2 3CLpro | 1.55 ± 0.21 | [9][10][13] |

| C2 | SARS-CoV-2 3CLpro | 1.81 ± 0.17 | [9][10][13] |

| A4 | SARS-CoV-2 3CLpro | 9.06 | [13] |

| A5 | SARS-CoV-2 3CLpro | 6.44 | [13] |

Mechanism of Action: Mixed-Type Inhibition of 3CLpro

Enzyme kinetics studies have revealed that potent this compound inhibitors, such as C1 and C2, act as mixed-type inhibitors of SARS-CoV-2 3CLpro.[9][10][13] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, effectively hindering the catalytic process.

Experimental Protocols

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

The resazurin (B115843) assay is a fluorometric method to measure cell viability.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The fluorescence signal is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Assay

This assay measures the inhibition of the 3CLpro enzyme activity.

-

Reagent Preparation: Prepare solutions of the 3CLpro enzyme, a fluorogenic substrate containing a cleavage site for the protease flanked by a fluorophore and a quencher, and the test compounds.

-

Reaction Mixture: In a microplate, combine the enzyme and the test compound at various concentrations and pre-incubate.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.

Conclusion

The diverse and potent biological activities of this compound compounds underscore their significant potential as lead structures for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, microbial infections, and viral diseases provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers in the field, offering a structured overview of the current knowledge and methodologies to accelerate the translation of these promising natural product derivatives into clinical candidates. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of these compelling molecules.

References

- 1. sketchviz.com [sketchviz.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ibg.kit.edu [ibg.kit.edu]

- 7. protocols.io [protocols.io]

- 8. journal.r-project.org [journal.r-project.org]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. researchgate.net [researchgate.net]

- 12. dot | Graphviz [graphviz.org]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

The Elusive Toxicological Profile of 9,10-Dihydrophenanthrene: A Review of Available Data and Existing Gaps

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

9,10-Dihydrophenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of interest due to its structural relationship to the more extensively studied phenanthrene (B1679779). While its derivatives have garnered attention for potential therapeutic applications, a comprehensive toxicological profile of the parent compound remains largely undefined in publicly accessible scientific literature. This technical guide synthesizes the limited available data on the toxicological properties of this compound and highlights the significant knowledge gaps that preclude a thorough risk assessment. The primary identified hazard is its high toxicity to aquatic life. However, crucial data regarding its acute and chronic toxicity in mammalian systems, as well as its genotoxic, carcinogenic, and developmental effects, are conspicuously absent. This document serves to inform the scientific community of the current state of knowledge and to underscore the need for further research to fully characterize the toxicological profile of this compound.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for toxicological assessment. Key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | [1][2] |

| Molecular Weight | 180.24 g/mol | [1][2] |

| CAS Number | 776-35-2 | [1][2] |

| Appearance | Clear dark brown liquid | [1] |

| Melting Point | 30-35 °C | [1] |

| Flash Point | 110 °C (closed cup) | [3] |

| Water Solubility | Not readily soluble | [4] |

Ecotoxicological Profile

The most definitive toxicological information available for this compound pertains to its effects on aquatic ecosystems.

Based on aggregated GHS information, this compound is classified as H400: Very toxic to aquatic life .[1][5] This classification indicates that the substance can cause significant harm to aquatic organisms even at low concentrations. The precautionary statements associated with this classification include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant).[3][5]

Mammalian Toxicology: A Landscape of Data Gaps

A thorough review of scientific literature reveals a significant lack of data on the mammalian toxicology of this compound. The following sections detail the specific areas where information is absent.

Acute and Chronic Toxicity

No studies detailing the acute toxicity (e.g., LD50 values) or the effects of chronic exposure to this compound in mammalian models were identified. Safety data sheets provide generic first-aid measures in case of exposure, but do not list specific symptoms or effects based on experimental data.[5]

Genotoxicity and Carcinogenicity

There is a notable absence of research on the genotoxic or carcinogenic potential of this compound. Standard mutagenicity assays, such as the Ames test, or long-term carcinogenicity bioassays in rodents have not been reported for this compound. It is important to note that many PAHs require metabolic activation to exert carcinogenic effects.[6]

Reproductive and Developmental Toxicity

No data is available on the potential reproductive or developmental toxicity of this compound.[7][8][9]

Metabolism and Mechanisms of Action

Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. However, insights can be gleaned from the metabolism of its parent compound, phenanthrene. The metabolite 9,10-dihydroxy-9,10-dihydrophenanthrene has been detected in human urine, indicating that the 9,10-double bond of phenanthrene is a target for metabolic enzymes.[4] This suggests a potential metabolic pathway for this compound, though further investigation is required.

The lack of mechanistic data is a critical gap. While some derivatives of this compound have been investigated for their cytotoxic effects on cancer cells, the underlying mechanisms of action for the parent compound are unknown.[10][11][12][13][14][15]

Biological Activity of Derivatives

While the toxicology of this compound is poorly characterized, its derivatives have been the subject of research for their potential biological activities.

-

Antiviral Activity: Certain derivatives of this compound have been identified as non-covalent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication.[16] This has opened avenues for the development of these compounds as potential antiviral agents.[16]

-

Cytotoxic and Anticancer Activity: A number of naturally occurring and synthetic this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10][11][13][14][15] These findings suggest that the this compound scaffold may be a promising starting point for the development of new anticancer drugs. For instance, 6-Methoxycoelonin, a dihydrophenanthrene, was found to be the most cytotoxic against melanoma cells with a high selectivity index compared to non-tumor cells.[15]

The following diagram illustrates a general workflow for screening chemical compounds for biological activity, a process that would be applicable to the study of this compound and its derivatives.

Conclusion and Future Directions

The current body of scientific literature provides a very limited toxicological profile for this compound. While its high aquatic toxicity is a noted hazard, there is a profound lack of data regarding its effects on mammalian health. The absence of information on its acute and chronic toxicity, genotoxicity, carcinogenicity, and developmental toxicity makes a comprehensive risk assessment impossible at this time.

Given the interest in its derivatives for therapeutic purposes, it is imperative that the toxicological properties of the parent compound are thoroughly investigated. Future research should prioritize the following:

-

Acute and sub-chronic toxicity studies in rodent models to determine LD50 values and identify target organs.

-

Genotoxicity screening using a battery of in vitro and in vivo assays.

-

Chronic toxicity and carcinogenicity bioassays to assess long-term health risks.

-

Reproductive and developmental toxicity studies to evaluate effects on fertility and embryonic development.

-

ADME studies to understand its metabolic fate in the body.

-

Mechanistic studies to elucidate the pathways through which it may exert any toxic effects.

A comprehensive understanding of the toxicological profile of this compound is essential for ensuring the safety of researchers handling the compound and for providing a baseline for the toxicological assessment of its derivatives in drug development pipelines.

References

- 1. This compound | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]

- 3. 9,10-二氢菲 94% | Sigma-Aldrich [sigmaaldrich.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. echemi.com [echemi.com]

- 6. espublisher.com [espublisher.com]

- 7. scispace.com [scispace.com]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 9. Developmental toxicity | 3191 Publications | 29052 Citations | Top Authors | Related Topics [scispace.com]